BACE-1 Inhibition: Sub-Micromolar Activity and S2′ Subsite Engagement
In a 2024 study, fully substituted 5-oxopyrrolidines derived from 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid were found to inhibit BACE-1 enzyme with sub-micromolar activity. The key aryl appendage introduced via C(sp3)-H activation interacts within the BACE-1 S2′ subsite, a critical binding pocket for inhibitor potency [1]. The unsubstituted 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 5733-86-8) exhibits only 37.6% inhibition at 2 mM against a separate enzyme target, highlighting the critical contribution of the 3,5-difluorobenzyl moiety to target engagement [2].
| Evidence Dimension | BACE-1 enzyme inhibition |
|---|---|
| Target Compound Data | Sub-micromolar IC50 |
| Comparator Or Baseline | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 5733-86-8): 37.6% inhibition at 2 mM |
| Quantified Difference | Approximately >50-fold improvement in potency |
| Conditions | In vitro BACE-1 enzymatic assay; comparator data from enzyme inhibition assay (different target) |
Why This Matters
The sub-micromolar BACE-1 inhibition supports prioritization of the 3,5-difluorobenzyl analog for Alzheimer's disease drug discovery programs, while the unsubstituted benzyl analog shows insufficient activity for meaningful SAR exploration.
- [1] Baldini L, Lenci E, Faggi C, Trabocchi A. Identification of BACE-1 inhibitors through directed C(sp3)-H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Org Biomol Chem. 2024;22(14):2754-2763. doi:10.1039/d3ob02117c View Source
- [2] BRENDA. Ligand 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. 37.6% inhibition at 2 mM. Available at: https://www.brenda-enzymes.org View Source
